molecular formula C6H10N2O2 B1210000 (3s,6s)-3,6-Dimethylpiperazine-2,5-dione CAS No. 5845-61-4

(3s,6s)-3,6-Dimethylpiperazine-2,5-dione

Cat. No. B1210000
CAS RN: 5845-61-4
M. Wt: 142.16 g/mol
InChI Key: WWISPHBAYBECQZ-IMJSIDKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of (3s,6s)-3,6-Dimethylpiperazine-2,5-dione and its derivatives can be achieved through various methods. One common approach involves the one-pot synthesis technique, where sarcosine anhydride is brominated and immediately reacted with different agents such as 5-bromoindole to produce the desired product. This method is characterized by its simplicity and efficiency, yielding compounds with specific substitutions at the piperazine ring, as demonstrated in the synthesis of 3,6-bis(5’-bromo-3’-indolyl)-1,4-dimethylpiperazine-2,5-dione (Crooke et al., 2009).

Molecular Structure Analysis

The molecular structure of (3s,6s)-3,6-Dimethylpiperazine-2,5-dione exhibits unique characteristics that contribute to its reactivity and applications. The piperazine ring generally adopts a chair conformation, providing a stable framework for further chemical modifications. Studies on the crystal and molecular structure, such as trans-2,5-dimethylpiperazine, have revealed that the methyl groups preferentially occupy the equatorial positions, enhancing the molecule's stability (Okamoto et al., 1982).

Chemical Reactions and Properties

(3s,6s)-3,6-Dimethylpiperazine-2,5-dione is prone to a variety of chemical reactions due to its reactive diketopiperazine core. It can undergo addition reactions to the C–C double bond by electrophiles, nucleophiles, radicals, and other reagents in a stereoselective manner. These reactions facilitate the synthesis of natural products, analogs, and precursors for valuable α-amino or α-keto acid derivatives by cleavage of the diketopiperazine ring (Liebscher & Jin, 1999).

Physical Properties Analysis

The physical properties of (3s,6s)-3,6-Dimethylpiperazine-2,5-dione, such as melting points, solubility, and crystal structure, are crucial for its handling and application in various chemical syntheses. The compound's structure determines its physical state and solubility in organic solvents, which are essential factors in its use as a precursor or intermediate in organic synthesis.

Chemical Properties Analysis

The chemical properties of (3s,6s)-3,6-Dimethylpiperazine-2,5-dione, including its reactivity with different chemical reagents, stability under various conditions, and potential to form derivatives, are of significant interest. Its reactivity patterns, especially in condensation reactions and its ability to form stable adducts with electrophiles and nucleophiles, underline its utility in synthetic organic chemistry (Gallina & Liberatori, 1974).

Scientific Research Applications

Summary of the Application

“(3s,6s)-3,6-Dimethylpiperazine-2,5-dione” has been studied as a potential chemical permeation enhancer for transdermal drug delivery . Transdermal administration of drugs, which penetrate directly into the blood circulation, has many advantages and is promising for many drugs thanks to its easy application and good patient compliance .

Methods of Application or Experimental Procedures

In the study, four selected piperazine-2,5-diones were synthesized by means of multi-step synthetic pathways . All the compounds were investigated on their ability to enhance the permeation of the model drug theophylline from the hydrophilic medium propylene glycol:water (1:1) . In vitro experiments were performed using vertical Franz diffusion cells at constant temperature 34 ± 0.5 °C and using full-thickness pig (Sus scrofa f. domestica) ear skin . All the compounds were applied in ratio 1:10 (w/w) relative to the amount of theophylline .

Results or Outcomes Obtained

One hour after application, the permeated amount of theophylline from formulations with “(3s,6s)-3,6-Dimethylpiperazine-2,5-dione” was approximately 12-fold higher than from the formulation without the tested compounds . Despite the enhancement ratio of both enhancers in a steady state was approximately 2.3, the pseudo-enhancement ratio in the time range from 1 to 3 h was 4.4 .

Future Directions

The future directions for research on (3s,6s)-3,6-Dimethylpiperazine-2,5-dione could include further studies on its synthesis, structure, reactivity, mechanism of action, and potential applications . It would also be interesting to explore its safety profile and potential hazards in more detail.

properties

IUPAC Name

(3S,6S)-3,6-dimethylpiperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-3-5(9)8-4(2)6(10)7-3/h3-4H,1-2H3,(H,7,10)(H,8,9)/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWISPHBAYBECQZ-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N[C@H](C(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10207149
Record name Cyclo(alanylalanyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10207149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3s,6s)-3,6-Dimethylpiperazine-2,5-dione

CAS RN

5845-61-4, 72904-45-1
Record name Cyclo(alanylalanyl)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005845614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alanine anhydride, cis-(+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072904451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclo(alanylalanyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10207149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-ALANINE ANHYDRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NXP0G10PQ5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ALANINE ANHYDRIDE, CIS-(±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I07ZA8HQ1E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3s,6s)-3,6-Dimethylpiperazine-2,5-dione
Reactant of Route 2
Reactant of Route 2
(3s,6s)-3,6-Dimethylpiperazine-2,5-dione
Reactant of Route 3
(3s,6s)-3,6-Dimethylpiperazine-2,5-dione
Reactant of Route 4
(3s,6s)-3,6-Dimethylpiperazine-2,5-dione
Reactant of Route 5
(3s,6s)-3,6-Dimethylpiperazine-2,5-dione
Reactant of Route 6
(3s,6s)-3,6-Dimethylpiperazine-2,5-dione

Citations

For This Compound
4
Citations
A Pokorna, P Bobal, M Oravec, L Rarova, J Bobalova… - Molecules, 2019 - mdpi.com
Transdermal administration of drugs that penetrate, in this case directly into the blood circulation, has many advantages and is promising for many drugs thanks to its easy application …
Number of citations: 13 www.mdpi.com
C Berube, X Barbeau, S Cardinal… - Supramolecular …, 2017 - Taylor & Francis
We synthesised a library of cis- and trans-cyclic dipeptides and evaluated their efficacy as catalysts in the asymmetric Weitz-Scheffer epoxidation of trans-chalcone. A thorough …
Number of citations: 23 www.tandfonline.com
N Voyer - academia.edu
We synthesized a library of cis-and trans-cyclic dipeptides and evaluated their efficacy as catalysts in the asymmetric Weitz-Scheffer epoxidation of trans-chalcone. A thorough …
Number of citations: 0 www.academia.edu
L Grineviciute - 2012 - munin.uit.no
1 Introduction Page 1 1 KJE-3900 Master thesis in organic chemistry Attempted syntheses of 1,3,4,6–tetrasubstituted-2,5– diketopiperazines using microwave assisted heating Laima …
Number of citations: 0 munin.uit.no

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.